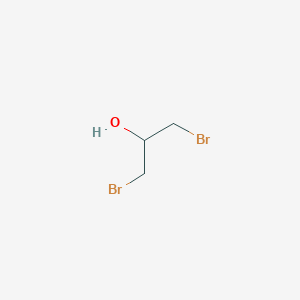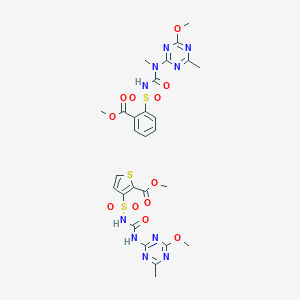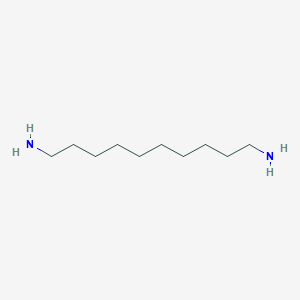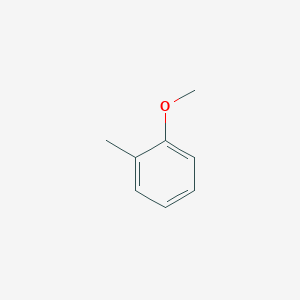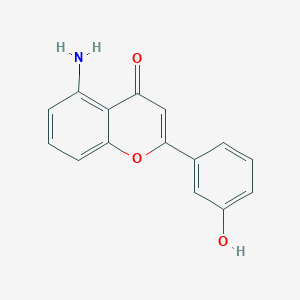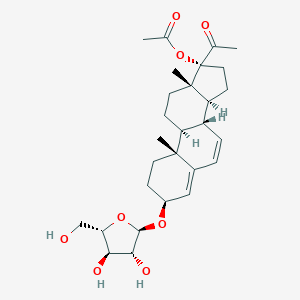
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is a steroid hormone that has been extensively studied due to its potential use in medical applications. It is commonly referred to as a synthetic glucocorticoid, which means that it mimics the effects of cortisol, a hormone produced naturally by the body.
Mecanismo De Acción
The mechanism of action of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is complex and involves binding to glucocorticoid receptors in the body. This leads to the activation of a variety of signaling pathways, which ultimately result in the anti-inflammatory and immunosuppressive effects of the compound. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one are wide-ranging and depend on the specific application. In general, it has been shown to have anti-inflammatory and immunosuppressive effects, which can help to reduce inflammation and pain associated with a variety of conditions. It has also been shown to induce apoptosis in certain types of cancer cells, which makes it a potential tool in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one in lab experiments include its well-established mechanism of action and its ability to mimic the effects of cortisol. Additionally, it has been extensively studied and is widely available. The limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for research involving ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one. One area of interest is the development of new synthetic glucocorticoids that have improved efficacy and fewer side effects. Additionally, there is ongoing research into the use of this compound in cancer treatment, as well as its potential use in the treatment of other conditions, such as inflammatory bowel disease. Finally, there is interest in understanding the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, which could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one involves a multi-step process that starts with the conversion of pregnenolone to 17-hydroxypregnenolone. This intermediate is then converted to 17-hydroxyprogesterone, which is further processed to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one has been extensively studied for its potential use in medical applications. It has been shown to have anti-inflammatory and immunosuppressive properties, which makes it a useful tool in the treatment of a variety of conditions, including asthma, rheumatoid arthritis, and autoimmune disorders. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (cell death) in certain types of cancer cells.
Propiedades
Número CAS |
129990-43-8 |
|---|---|
Nombre del producto |
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one |
Fórmula molecular |
C28H40O8 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O8/c1-15(30)28(36-16(2)31)12-9-21-19-6-5-17-13-18(34-25-24(33)23(32)22(14-29)35-25)7-10-26(17,3)20(19)8-11-27(21,28)4/h5-6,13,18-25,29,32-33H,7-12,14H2,1-4H3/t18-,19+,20-,21-,22-,23-,24+,25+,26-,27-,28-/m0/s1 |
Clave InChI |
DBJOUOZKGVPNLE-HQNOGBBKSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H](O5)CO)O)O)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
Sinónimos |
17-acetoxy-6-chloropregna-4,6-diene-20-one-3-O-alpha-arabinofuranoside CAAF chlormadinol acetate-3-O-alpha-arabinofuranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



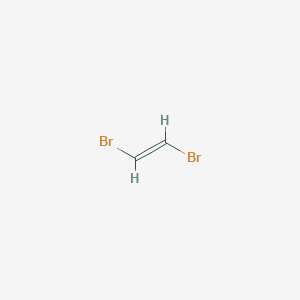
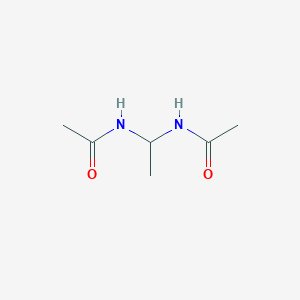
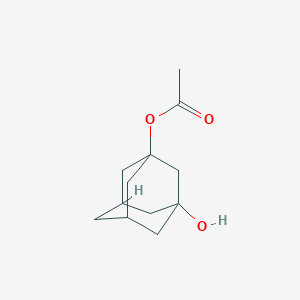
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)
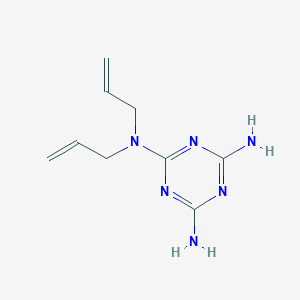
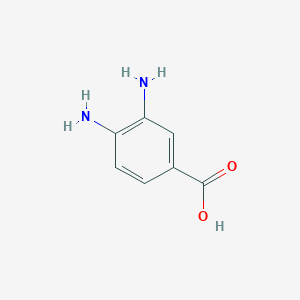
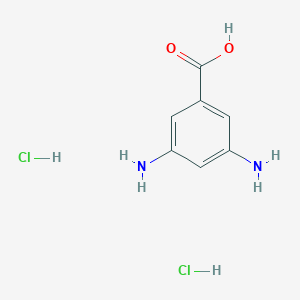
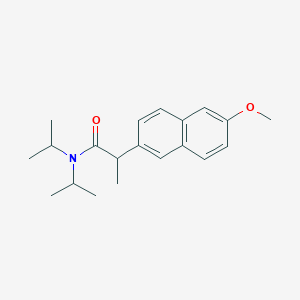
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
